1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane
Description
Properties
IUPAC Name |
1-[4-(4-nitrophenyl)-1,4-diazepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3/c1-11(17)14-7-2-8-15(10-9-14)12-3-5-13(6-4-12)16(18)19/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNBFXGPYBPOCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
One classical method involves the nucleophilic substitution of 4-nitro-substituted aryl halides with 1,4-diazepane or its derivatives. The 4-nitrophenyl group is introduced by displacement of a halogen (commonly fluorine or chlorine) on a 4-nitro-substituted aromatic precursor.
- Typical Conditions: Heating 1,4-diazepane with 4-fluoro-1-nitrobenzene or similar aryl halides in polar aprotic solvents such as dimethylacetamide (DMA) or tetrahydrofuran (THF) with a base like pyridine or N-ethyl-N,N-diisopropylamine.
- Reaction Time and Temperature: Extended reflux periods (e.g., 12 to 168 hours) at elevated temperatures (around 100–110 °C) are common to achieve satisfactory conversion.
- Yield: Reported yields vary widely depending on conditions, from moderate (14%) to high (up to 95%) when optimized.
Palladium-Catalyzed α-Arylation
An alternative and more modern approach utilizes palladium-catalyzed cross-coupling reactions to introduce the 4-nitrophenyl substituent onto the diazepane ring.
- Catalysts and Ligands: Pd(t-Bu3P)2 combined with ligands such as XPhos have been shown effective.
- Bases: Cesium carbonate (Cs2CO3) is preferred for optimal reaction rates and conversions.
- Solvents: 1,4-Dioxane is superior to DMF, toluene, or THF for this reaction.
- Reaction Conditions: Refluxing under nitrogen atmosphere for 0.5 to 24 hours.
- Advantages: High conversions (up to 99%) and shorter reaction times compared to SNAr methods.
- Example Reaction: Arylation of N,N-disubstituted diazepane with 1-iodo-3-nitrobenzene under optimized Pd-catalyzed conditions.
Acetylation of the Diazepane Nitrogen
Once the 4-(4-nitrophenyl)-1,4-diazepane intermediate is obtained, acetylation at the 1-position nitrogen is performed to yield 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane.
- Reagents: Acetyl chloride or acetic anhydride are commonly used acetylating agents.
- Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran, often in the presence of a base (e.g., triethylamine) to scavenge the generated acid.
- Temperature: Room temperature to mild heating (25–60 °C).
- Purification: The product is purified by column chromatography or recrystallization.
Summary Table of Preparation Methods
Detailed Research Findings and Analysis
Nucleophilic Aromatic Substitution: The substitution reaction benefits from the electron-withdrawing nitro group activating the aromatic ring toward nucleophilic attack. The choice of solvent and base significantly impacts the reaction rate and yield. Prolonged heating compensates for the relatively lower nucleophilicity of the diazepane nitrogen.
Palladium-Catalyzed Arylation: The use of bulky phosphine ligands (e.g., t-Bu3P) and the base Cs2CO3 in 1,4-dioxane solvent provides an efficient catalytic system for the α-arylation of cyclic amines like diazepane derivatives. This method avoids the use of toxic reagents such as sodium cyanide and allows milder conditions with better selectivity and yield.
Acetylation Step: The acetylation is straightforward and well-documented in the literature for similar nitrogen-containing heterocycles, with no significant side reactions reported under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted diazepane derivatives.
Scientific Research Applications
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets. The compound may bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The 1,4-diazepane core is a versatile pharmacophore, with substituents dictating receptor selectivity and metabolic stability. Below is a structural and functional comparison with key analogs:
Receptor Selectivity and Binding Affinity
- 5-HT7 Receptor Selectivity :
The 3-chlorophenyl-pyrazolyl analog (Ki = 8.2 nM) exhibits superior 5-HT7R binding and G-protein biased antagonism compared to acetyl-nitrophenyl derivatives, which lack reported serotonin receptor activity. - Cannabinoid Receptors: Unsubstituted 1,4-diazepanes show potent CB2 agonism (EC50 < 10 nM), but the acetyl-nitrophenyl derivative’s bulky substituents may hinder receptor engagement.
Metabolic Stability
- 1,4-Diazepanes with electron-withdrawing groups (e.g., nitro) generally exhibit lower metabolic stability due to increased susceptibility to hepatic oxidation. However, acetyl substitution in this compound may mitigate this by blocking reactive sites.
- Optimized CB2 agonists (e.g., tert-butylbenzoyl derivatives) achieve microsomal stability (t1/2 > 60 min) via steric shielding of metabolically labile positions.
Key Research Findings
- Structural-Activity Relationships (SAR) :
- QSAR Models : Quantum chemical descriptors (e.g., polarizability, HOMO-LUMO gaps) correlate with antimicrobial activity in 1,4-diazepane-piperidine hybrids, suggesting predictive utility for optimizing acetyl-nitrophenyl derivatives.
Biological Activity
1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies and highlighting significant findings.
Chemical Structure and Properties
The chemical structure of this compound consists of a diazepane ring substituted with an acetyl group and a nitrophenyl moiety. This structural configuration is crucial for its interaction with biological targets.
Antithrombotic Properties
Research has demonstrated that diazepane derivatives can act as inhibitors of Factor Xa (fXa), a key enzyme in the coagulation cascade. A study reported that compounds similar to this compound displayed significant fXa inhibitory activity, with some derivatives achieving IC50 values as low as 6.8 nM. This suggests that modifications to the diazepane structure can enhance antithrombotic efficacy without prolonging bleeding time .
Case Studies
Case Study 1: Synthesis and Evaluation
A series of studies synthesized various diazepane derivatives, including those with nitrophenyl substitutions. These compounds were evaluated for their biological activities, particularly focusing on their interactions with fXa. The results indicated that structural variations significantly impacted their inhibitory potency, highlighting the importance of molecular design in drug development .
Case Study 2: In Vivo Studies
In vivo studies involving animal models assessed the efficacy of diazepane derivatives in inflammatory diseases. Compounds exhibiting high affinity for sEH were shown to alleviate symptoms in models of arthritis and pancreatitis, suggesting that this compound may have similar therapeutic potential .
Data Table: Biological Activity Summary
Q & A
Q. How is 1-Acetyl-4-(4-nitrophenyl)-1,4-diazepane synthesized, and what are the key reaction steps involved?
The synthesis typically involves two main steps:
Aryl Coupling : Reacting 1,4-diazepane with a 4-nitrophenyl halide (e.g., 4-nitrophenyl bromide) under nucleophilic substitution conditions. Catalysts like K₂CO₃ or KI in polar aprotic solvents (e.g., DMF) facilitate this step .
Acetylation : Introducing the acetyl group via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., triethylamine) to protect the secondary amine .
Purification often employs column chromatography (e.g., silica gel or alumina) with gradients of chloroform/methanol .
Advanced Synthesis
Q. What challenges arise in regioselectively introducing the 4-nitrophenyl group, and how can they be addressed?
Competing reactions at alternative nitrogen sites in the diazepane ring can lead to regioisomers. Strategies include:
- Protection/Deprotection : Temporarily blocking reactive amines with groups like Boc (tert-butoxycarbonyl) before aryl coupling .
- Steric Control : Using bulky substituents or directing groups to favor coupling at the desired position .
Optimizing reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF vs. THF) improves yield and selectivity .
Basic Characterization
Q. Which spectroscopic methods confirm the structure of this compound?
- ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm for nitrophenyl), acetyl methyl (δ 2.1–2.3 ppm), and diazepane ring protons (δ 2.5–3.5 ppm) .
- MS (ESI+) : Molecular ion peaks at m/z 290.1 ([M+H]⁺) and fragmentation patterns consistent with the acetyl and nitrophenyl groups .
- IR : Stretching vibrations for nitro (1520–1350 cm⁻¹) and amide C=O (1650–1700 cm⁻¹) .
Advanced Characterization
Q. How can NMR ambiguities from diazepane ring flexibility be resolved?
Conformational dynamics cause signal broadening. Solutions include:
- Variable Temperature NMR : Cooling to −40°C reduces ring flipping, sharpening signals .
- 2D Techniques : HSQC and COSY correlate proton environments, aiding assignment .
- Deuterated Solvents : CD₃OD or DMSO-d₆ stabilize specific conformers .
Basic Biological Activity
Q. What assays evaluate the biological activity of this compound?
- Receptor Binding Assays : Radioligand displacement studies for dopamine D3 or κ-opioid receptors .
- Enzyme Inhibition : Testing against T-type calcium channels or Rho-associated kinases (ROCK) using patch-clamp or kinase activity assays .
- Cellular Viability : MTT assays in neuronal or cancer cell lines to assess cytotoxicity .
Advanced Biological Activity
Q. How does the 4-nitrophenyl group influence receptor affinity compared to other substituents?
The electron-withdrawing nitro group enhances binding to hydrophobic pockets in receptors like D3, increasing affinity by 2–5× compared to chlorophenyl or methyl analogs. However, it may reduce solubility, necessitating pharmacokinetic optimization (e.g., prodrug strategies) .
Data Contradictions
Q. Why do reported synthetic yields vary, and how can reproducibility be improved?
Discrepancies (e.g., 38–69% yields ) stem from:
- Impurity of Reagents : Trace moisture in solvents or aryl halides reduces efficiency.
- Chromatography Variability : Batch-dependent silica gel activity affects purification .
Standardizing reagent quality (≥99% purity) and pre-activating silica gel (120°C, 2 hr) enhances reproducibility .
Safety Considerations
Q. What safety protocols are recommended for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
